Lipophilicity Shift via N-Methylation: A Computed LogP Comparison
N-methylation of the benzimidazole ring significantly increases lipophilicity compared to the des-methyl analog, a critical parameter for membrane permeability and target engagement. The target compound is predicted to be more lipophilic than its direct comparator, N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide (CAS 303991-77-7), which has a measured LogP of 2.65 [1]. This structural change removes a hydrogen-bond donor and adds a hydrophobic methyl group, a common strategy in medicinal chemistry to improve drug-like properties [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP: ~3.1 (estimated based on N-methylation and comparator data) |
| Comparator Or Baseline | N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide (CAS 303991-77-7): Measured LogP = 2.65 |
| Quantified Difference | Estimated increase in LogP by ~0.45 units due to N-methyl substitution |
| Conditions | The comparator LogP value of 2.65 was sourced from the Chembase database [1]. The target compound's value is an estimation based on established structure-property relationships for N-methylation. |
Why This Matters
This quantifiable difference in lipophilicity is crucial for medicinal chemists selecting compounds for specific potency, selectivity, and ADME profiles, as a higher LogP can enhance membrane permeability but also affect off-target binding and metabolic stability.
- [1] Chembase. N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide. Product ID EN300-42311. LogP: 2.65. Available at: http://www.chembase.cn/substance-543591.html View Source
- [2] Schönherr, H. and Cernak, T., 2013. Profound methyl effects in drug discovery and the call for new C-H methylation reactions. Angewandte Chemie International Edition, 52(47), pp.12256-12267. View Source
